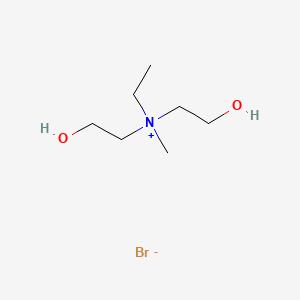
2-Diazo-3-methyl-1,3-benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Diazo-3-methyl-1,3-benzothiazole is a compound with the molecular formula C8H7N3S. It is a member of the benzothiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a diazo group (-N=N-) attached to a benzothiazole ring, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
The synthesis of 2-Diazo-3-methyl-1,3-benzothiazole typically involves the diazotization of 3-methyl-2,3-dihydro-1,3-benzothiazole. This process can be carried out using sodium nitrite (NaNO2) and hydrochloric acid (HCl) under cold conditions to form the diazonium salt, which is then treated with a base to yield the diazo compound. Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
2-Diazo-3-methyl-1,3-benzothiazole undergoes various chemical reactions, including:
Substitution Reactions: The diazo group can participate in electrophilic substitution reactions, forming new carbon-nitrogen bonds.
Cycloaddition Reactions: It can undergo cycloaddition with alkenes or alkynes to form heterocyclic compounds.
Reduction Reactions: The diazo group can be reduced to form amines using reducing agents like sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation can lead to the formation of nitroso or nitro derivatives.
Common reagents used in these reactions include acids, bases, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Diazo-3-methyl-1,3-benzothiazole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Its derivatives have shown potential as antibacterial and antifungal agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activity.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Diazo-3-methyl-1,3-benzothiazole involves the interaction of the diazo group with various molecular targets. The diazo group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activity .
Comparación Con Compuestos Similares
Similar compounds to 2-Diazo-3-methyl-1,3-benzothiazole include:
2-Diazo-2,3-dihydro-1,3-benzothiazole: Lacks the methyl group, which may affect its reactivity and biological activity.
3-Methyl-2,3-dihydro-1,3-benzothiazole: Lacks the diazo group, making it less reactive in certain chemical reactions.
This compound: Similar structure but different substitution pattern, leading to variations in chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and biological properties.
Propiedades
Número CAS |
156892-46-5 |
|---|---|
Fórmula molecular |
C8H7N3S |
Peso molecular |
177.225 |
Nombre IUPAC |
2-diazo-3-methyl-1,3-benzothiazole |
InChI |
InChI=1S/C8H7N3S/c1-11-6-4-2-3-5-7(6)12-8(11)10-9/h2-5H,1H3 |
Clave InChI |
NIIKWKFWSHTZSS-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2SC1=[N+]=[N-] |
Sinónimos |
Benzothiazole, 2-diazo-2,3-dihydro-3-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-[(2Z)-2-(2,2,2-Trifluoro-1-hydroxyethylidene)pyrrolidin-1-yl]ethan-1-one](/img/structure/B586253.png)




